molecular formula C25H25N5O2 B10864851 7-benzyl-2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-benzyl-2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10864851
M. Wt: 427.5 g/mol
InChI Key: PSXIFLDDPKUCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound featuring a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.

Preparation Methods

The synthesis of 4-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]-2-METHOXYPHENYL METHYL ETHER involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .

Mechanism of Action

The mechanism of action of 4-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C25H25N5O2

Molecular Weight

427.5 g/mol

IUPAC Name

10-benzyl-4-[(3,4-dimethoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C25H25N5O2/c1-16-17(2)29(14-18-8-6-5-7-9-18)24-23(16)25-27-22(28-30(25)15-26-24)13-19-10-11-20(31-3)21(12-19)32-4/h5-12,15H,13-14H2,1-4H3

InChI Key

PSXIFLDDPKUCCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5)C

Origin of Product

United States

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